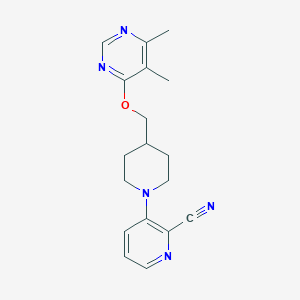

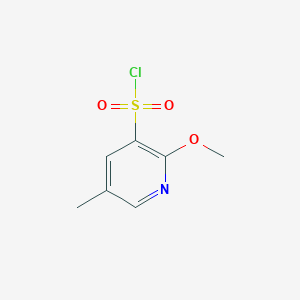

3-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)picolinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis .Scientific Research Applications

Hydrogen-Bonding Patterns and Structural Analysis

Research into the hydrogen-bonding patterns and structural analysis of pyrimidine derivatives, such as in the work by Hemamalini, Muthiah, and Lynch (2006), reveals detailed insights into the molecular interactions and conformations that could influence the chemical behavior and application possibilities of related compounds. Their study on trimethoprim picolinate and 2-amino-4,6-dimethylpyrimidinium picolinate hemihydrate highlights the importance of hydrogen bonds in determining the stability and molecular arrangements of pyrimidine compounds, which could be pertinent to the design and development of new materials or pharmaceuticals (Hemamalini, Muthiah, & Lynch, 2006).

Antimicrobial Applications

Pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties, suggesting a potential application area for similar compounds. Mulwad and Mayekar (2007) synthesized derivatives that exhibited significant antibacterial activities, indicating the potential of pyrimidine-based compounds in developing new antimicrobial agents (Mulwad & Mayekar, 2007).

Frustrated Lewis Pair Chemistry

The study by Körte et al. (2015) on intramolecular pyridine-based frustrated Lewis pairs presents an innovative approach to modifying pyrimidine compounds to exhibit unique reactivity towards small molecules, such as hydrogen and carbon dioxide. This research could provide a foundation for the development of novel catalytic systems or materials for gas storage and sequestration (Körte et al., 2015).

Antitumor and Anticancer Activity

Research into the antitumor and anticancer activities of pyrimidine derivatives, as demonstrated by studies like Venkateshwarlu et al. (2014), highlights the therapeutic potential of these compounds. The synthesis and evaluation of novel O-Mannich bases of dihydropyrimidinones for their in vitro and in vivo antitumor/anticancer activities underscore the relevance of pyrimidine derivatives in medicinal chemistry and drug development (Venkateshwarlu et al., 2014).

Insecticidal Applications

The synthesis and evaluation of pyrimidine derivatives for their insecticidal activities, as explored by Bakhite et al. (2014), demonstrate another application avenue. The development of potent insecticides based on pyrimidine chemistry could contribute to agricultural sciences and pest management strategies (Bakhite et al., 2014).

properties

IUPAC Name |

3-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O/c1-13-14(2)21-12-22-18(13)24-11-15-5-8-23(9-6-15)17-4-3-7-20-16(17)10-19/h3-4,7,12,15H,5-6,8-9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTJMQMNMCNKCSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1OCC2CCN(CC2)C3=C(N=CC=C3)C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)picolinonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-butyl-2-[(E)-[(5-methylfuran-2-yl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2812820.png)

![4-Cyclobutylidene-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide](/img/structure/B2812822.png)

![3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride](/img/structure/B2812827.png)

![N-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2812832.png)

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2812834.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2812835.png)

![Benzenamine, 3-methyl-2-[(phenylmethyl)thio]-](/img/structure/B2812838.png)